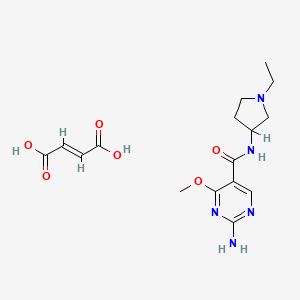
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an alanine backbone, which is modified by the addition of an acetyl group and a 2,4-dichlorophenylthio group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- typically involves the acetylation of alanine followed by the introduction of the 2,4-dichlorophenylthio group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and reproducibility of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the 2,4-dichlorophenylthio group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alanine, N-acetyl-3-((3,4-dichlorophenyl)thio)-
- Alanine, N-acetyl-3-((2,3-dichlorophenyl)thio)-
Uniqueness
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
959-49-9 |
|---|---|
Formule moléculaire |
C11H11Cl2NO3S |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2,4-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-9(11(16)17)5-18-10-3-2-7(12)4-8(10)13/h2-4,9H,5H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
Clé InChI |
YMOFMXOVTFACEG-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)


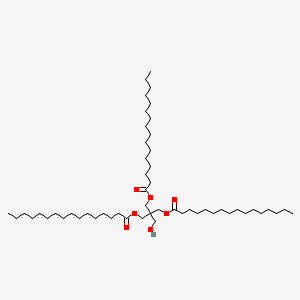
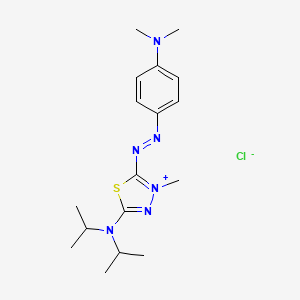
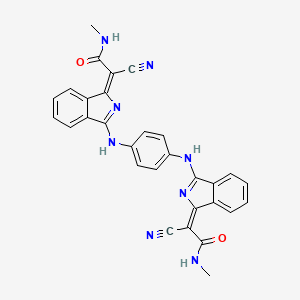


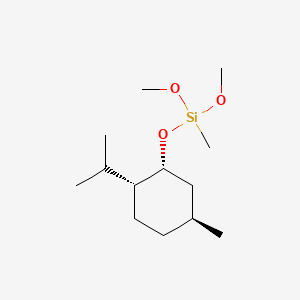
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)
